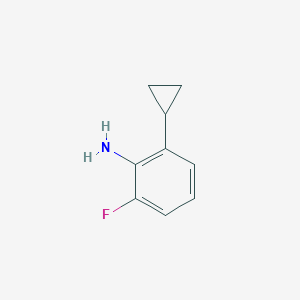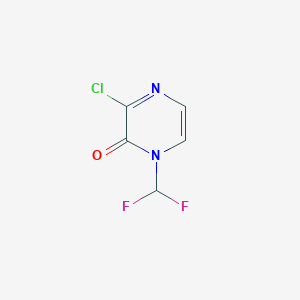
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
Descripción general
Descripción
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C5H3ClF2N2O and its molecular weight is 180.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Redox Properties of Cobalt Complexes
The compound 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one has been utilized in synthesizing cobalt(III) complexes with cyclopentadienyl and ene-1,2-dithiolate ligands. These compounds exhibit interesting UV/Vis and redox properties, undergoing reversible one-electron reduction. The electron paramagnetic resonance (EPR) spectra of the reduced forms of these complexes have been recorded, and their redox-active orbitals have been studied through density functional theory (DFT) calculations. This research provides insights into the redox-active orbitals in these complexes, potentially contributing to understanding the catalytic cycle of oxygen-atom-transfer enzymes (Dicks et al., 2015).
Reactivity in Heterocyclic Synthesis
This compound has been used as a precursor for the synthesis and functionalization of various heterocyclic compounds. Its multifunctionalized 2-azadiene system is particularly significant in cycloaddition reactions with dienophiles, leading to the formation of pyridine or pyrazine derivatives. This compound's unique combination of functional groups also enables the synthesis of specifically substituted oxazoles, triazoles, and tetrazoles, making it a valuable tool in the synthesis of nucleoside or alkaloid-type compounds (Hoornaert, 2010).
Bioactive Compound Synthesis
Antimicrobial Activity of Pyrazole Derivatives
New series of pyrazole derivatives have been synthesized using this compound, showcasing broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These compounds have been characterized using various spectroscopic techniques and have also been evaluated through in silico molecular docking studies, indicating potential as good inhibitors of specific bacterial enzymes (Bhat et al., 2016).
Synthesis of Bioactive Pyrazole Derivatives
The strategic synthesis of novel difluoromethylated pyrazole derivatives has been carried out, and their antibacterial and antifungal activities have been evaluated. The process involves direct fluorination and offers a straightforward pathway to construct these compounds, some of which have shown promising antimicrobial activities (Chundawat et al., 2016).
Propiedades
IUPAC Name |
3-chloro-1-(difluoromethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-4(11)10(5(7)8)2-1-9-3/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFDVAMBVVXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=N1)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)
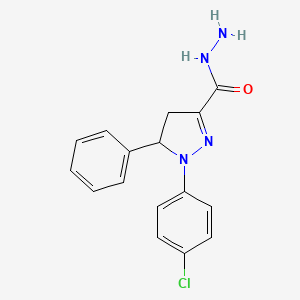
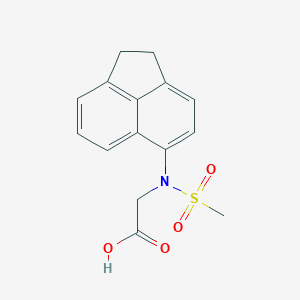
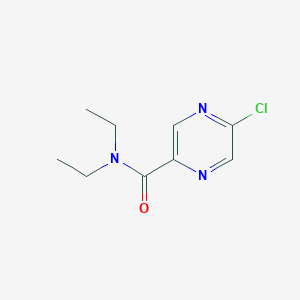
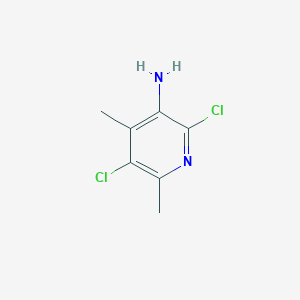

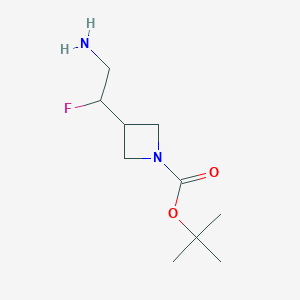

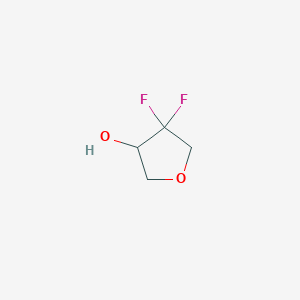

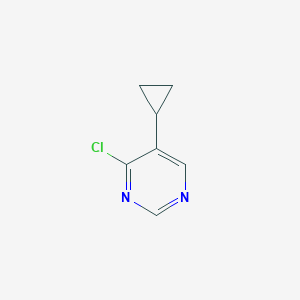

![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)
